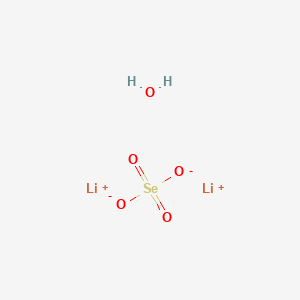

Lithium selenate monohydrate

CAS No.: 7790-71-8

Cat. No.: VC17058007

Molecular Formula: H2Li2O5Se

Molecular Weight: 174.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7790-71-8 |

|---|---|

| Molecular Formula | H2Li2O5Se |

| Molecular Weight | 174.9 g/mol |

| IUPAC Name | dilithium;selenate;hydrate |

| Standard InChI | InChI=1S/2Li.H2O4Se.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q2*+1;;/p-2 |

| Standard InChI Key | MHMRPQJMUGLBGK-UHFFFAOYSA-L |

| Canonical SMILES | [Li+].[Li+].O.[O-][Se](=O)(=O)[O-] |

Introduction

Synthesis and Production Methods

Industrial synthesis of lithium selenate monohydrate is inferred from analogous selenate production techniques. For example, sodium selenate is synthesized by oxidizing sodium selenite (Na₂SeO₃) with hydrogen peroxide (H₂O₂) under controlled temperatures (40–80°C) . By extension, lithium selenate monohydrate likely forms through the reaction of lithium hydroxide (LiOH) with selenic acid (H₂SeO₄), followed by crystallization to isolate the monohydrate:

This method mirrors the industrial production of sodium selenate, where pH adjustment and oxidation are critical for yield optimization . Alternative routes may involve roasting lithium carbonate (Li₂CO₃) with selenium oxides, though detailed protocols remain proprietary.

Physical and Chemical Properties

The compound exhibits high solubility in water, facilitating its use in aqueous chemical processes. Key properties are summarized below:

| Property | Value | Source |

|---|---|---|

| CAS Number | 7790-71-8 | |

| Molecular Formula | H₂Li₂O₅Se | |

| Molecular Weight | 174.9 g/mol | |

| Stability | Stable in air | |

| Recommended Use | Industrial applications |

Its stability under ambient conditions makes it suitable for long-term storage, though exposure to reducing agents may trigger decomposition.

Chemical Reactivity and Mechanisms

Lithium selenate monohydrate participates in redox reactions due to the selenium center in the +6 oxidation state. For instance, reduction with sodium borohydride (NaBH₄) can yield elemental selenium (Se⁰) or selenite (SeO₃²⁻):

Industrial and Research Applications

Industrial Uses

Lithium selenate monohydrate is primarily employed in specialized industrial processes, though specific applications are rarely disclosed. Its role may parallel sodium selenate, which is used in glass manufacturing and as a feed additive in trace amounts . The compound’s lithium content also hints at potential uses in energy storage systems, though this remains unexplored in the literature.

Emerging Research and Future Directions

Current research on selenium-based antioxidants highlights the untapped potential of lithium selenate monohydrate in drug development . Future studies should focus on:

-

Toxicological Profiling: Establishing safe exposure limits for industrial workers.

-

Mechanistic Studies: Elucidating its redox behavior in biological systems.

-

Material Science Applications: Exploring its utility in lithium-ion batteries or photovoltaics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume